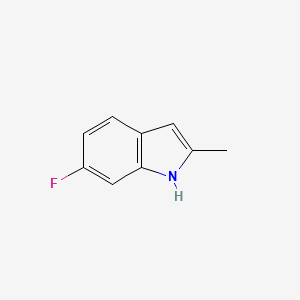

6-fluoro-2-methyl-1H-indole

Description

The exact mass of the compound 6-fluoro-2-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-fluoro-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDVUUGKFGUZCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433085 |

Source

|

| Record name | 6-fluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40311-13-5 |

Source

|

| Record name | 6-fluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Essentials of 6-Fluoro-2-methyl-1H-indole: A Technical Guide for Researchers

For Immediate Release: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential biological significance of 6-fluoro-2-methyl-1H-indole. This fluorinated indole derivative is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutics.

Core Compound Specifications

CAS Number: 40311-13-5[1]

Molecular Formula: C₉H₈FN

Molecular Weight: 149.16 g/mol [1][2]

| Property | Value | Source |

| IUPAC Name | 6-fluoro-2-methyl-1H-indole | PubChem |

| Melting Point | 100 °C | Sigma-Aldrich |

| Boiling Point | 269.2 °C at 760 mmHg | Sigma-Aldrich |

| InChI | InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | PubChem |

| Canonical SMILES | CC1=CC2=C(N1)C=C(C=C2)F | PubChem |

Synthesis and Experimental Protocols

The synthesis of 6-fluoro-2-methyl-1H-indole can be achieved through various established chemical reactions. The Fischer indole synthesis is a classic and versatile method for this purpose.

Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 6-fluoro-2-methyl-1H-indole, (4-fluorophenyl)hydrazine and acetone are the typical starting materials.

Experimental Protocol Outline:

-

Hydrazone Formation: (4-fluorophenyl)hydrazine hydrochloride is dissolved in a suitable solvent like ethanol. An equimolar amount of acetone is added, and the mixture is refluxed for 1-2 hours to form the corresponding hydrazone.

-

Cyclization: An acid catalyst, such as polyphosphoric acid or zinc chloride, is added to the hydrazone. The mixture is then heated to temperatures between 80-150°C for 1-4 hours to induce cyclization.

-

Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield pure 6-fluoro-2-methyl-1H-indole.[3]

Alternative Synthesis from 1-(4-fluoro-2-nitrophenyl)propan-2-one

A high-yield synthesis route involves the reductive cyclization of 1-(4-fluoro-2-nitrophenyl)propan-2-one.

Experimental Protocol Example:

In a 100 mL stainless steel autoclave, 1.0 g (5.1 mmol) of 1-(4-fluoro-2-nitrophenyl)propan-2-one, 130 mg (4 mol%) of triruthenium carbonyl, 397 mg of 2,2'-bipyridine, and 40 g of toluene are combined. The system is reacted under a nitrogen atmosphere. Upon completion, analysis by high-performance liquid chromatography (HPLC) can be performed to confirm the conversion to 6-fluoro-2-methylindole. This method has been reported to achieve a yield of up to 97.0%.[2]

Biological Significance and Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability and binding affinity. 6-Fluoro-2-methyl-1H-indole and its derivatives have been investigated for a range of biological activities.

Kinase Inhibition

Derivatives of 6-fluoro-2-methyl-1H-indole have shown potential as inhibitors of various protein kinases, which are key targets in cancer therapy. The dysregulation of kinase signaling pathways is a hallmark of many cancers.

Targeted Signaling Pathways:

-

RAS/RAF/MEK/ERK Pathway: This is a critical signaling cascade that regulates cell proliferation and survival. Mutations in the BRAF gene, a key component of this pathway, are common in melanoma. Indole-based compounds have been explored as inhibitors of mutant BRAF.[4][5]

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another important target in oncology. Overexpression or activating mutations of EGFR can lead to uncontrolled cell growth. Some indole derivatives have shown inhibitory activity against EGFR.

Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Some indole-containing compounds have been identified as inhibitors of specific CYP isoforms. Understanding the interaction of new chemical entities with CYP enzymes is a critical step in drug development. While specific inhibitory data for 6-fluoro-2-methyl-1H-indole is not extensively published, the indole scaffold is known to interact with these enzymes.

Experimental Protocol for CYP Inhibition Assay:

A common method to assess CYP inhibition is through in vitro assays using human liver microsomes, which contain a mixture of CYP enzymes.

-

Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform and varying concentrations of the test compound (e.g., 6-fluoro-2-methyl-1H-indole).

-

Metabolite Quantification: The reaction is stopped, and the amount of metabolite produced from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is calculated to determine the inhibitory potency.

Conclusion

6-Fluoro-2-methyl-1H-indole is a compound of significant interest in the field of medicinal chemistry. Its straightforward synthesis and the versatile nature of the fluorinated indole scaffold make it an attractive starting point for the development of new therapeutic agents, particularly in the area of oncology. Further research into its specific biological targets and mechanisms of action will continue to unveil its full potential in drug discovery.

References

An In-depth Technical Guide to the Fischer Indole Synthesis of 6-Fluoro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of 6-fluoro-2-methyl-1H-indole, a key building block in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and application of this valuable compound.

Introduction to the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia to form the indole ring.[1][2] This method is widely used in the pharmaceutical industry for the synthesis of various indole-containing drugs.[1]

The synthesis of 6-fluoro-2-methyl-1H-indole via the Fischer indole synthesis involves the reaction of (4-fluorophenyl)hydrazine with acetone in the presence of an acid catalyst. The fluorine atom at the 6-position is of particular interest in drug development as it can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Reaction Mechanism and Signaling Pathway

The Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole proceeds through a well-established multi-step mechanism:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-fluorophenyl)hydrazine and acetone to form the corresponding (4-fluorophenyl)hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: The enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.

Quantitative Data

While specific yield data for the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole is not extensively reported in publicly available literature, a yield of 95% has been reported for a similar synthesis of 6-fluoro-2-methylindole from 4-fluoro-2-nitrophenyl acetone and zinc in an acetic acid aqueous solution.[4] The Fischer indole synthesis is known for its variable yields, which can be influenced by the choice of catalyst and reaction conditions.[3]

Table 1: Spectroscopic Data for 6-Fluoro-2-methyl-1H-indole

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.82 (br s, 1H, NH), 7.43 (dd, J = 8.6, 5.4 Hz, 1H), 6.98 (dd, J = 9.6, 2.2 Hz, 1H) |

| ¹⁹F NMR δ | -121.75 ppm (relative to trichlorofluoromethane) |

Experimental Protocols

The following are general experimental protocols for the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole. Optimization of these protocols may be required to achieve desired yields and purity.

General Procedure for Fischer Indole Synthesis

This two-step procedure involves the formation of the hydrazone followed by acid-catalyzed cyclization.

Step 1: Formation of (4-Fluorophenyl)hydrazone of Acetone

-

Dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[5]

-

Add acetone (1.1 eq) to the solution.[5]

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.[5]

-

The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.[5]

Step 2: Acid-Catalyzed Cyclization

-

To the hydrazone from the previous step, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[5]

-

Heat the reaction mixture to a temperature between 80-150°C for 1-4 hours.[5]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

If PPA is used, carefully quench the reaction mixture with ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure 6-fluoro-2-methyl-1H-indole.[5]

Conclusion

The Fischer indole synthesis remains a cornerstone for the preparation of indole derivatives. This guide provides the fundamental knowledge, including reaction mechanism and general experimental protocols, for the successful synthesis of 6-fluoro-2-methyl-1H-indole. The provided information is intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling them to efficiently produce this important fluorinated indole building block. Further optimization of the reaction conditions may be necessary to achieve high yields and purity, and it is recommended to monitor the reaction progress closely.

References

Palladium-Catalyzed Pathways to 6-Fluoro-2-methyl-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Fluoro-2-methyl-1H-indole is a key heterocyclic scaffold in medicinal chemistry, with the fluorine substituent often enhancing crucial pharmacological properties like metabolic stability and target binding affinity. This document provides a comprehensive technical overview of various palladium-catalyzed synthetic strategies to construct this valuable molecule. It details and compares prominent methods, including the Heck reaction, Larock indole synthesis, and Sonogashira coupling followed by cyclization, offering specific experimental protocols and quantitative data to guide researchers in selecting the optimal synthetic route.

Introduction to Palladium-Catalyzed Indole Synthesis

Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh acidic conditions and high temperatures, limiting their functional group tolerance. Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering milder reaction conditions, broader substrate scope, and often higher yields.[1] These methods are instrumental in the synthesis of complex and highly functionalized indole derivatives for drug discovery and materials science.

Comparative Analysis of Synthetic Strategies

Several palladium-catalyzed routes can be effectively employed for the synthesis of 6-fluoro-2-methyl-1H-indole. This guide focuses on three primary, versatile, and efficient strategies: the intramolecular Heck reaction, the Larock indole synthesis, and a Sonogashira coupling-cyclization sequence. The choice of a particular pathway is often dictated by the availability of starting materials, desired scalability, and specific functional group compatibility.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative parameters for the discussed palladium-catalyzed methods, based on established literature for analogous transformations. This allows for a direct comparison of the different synthetic approaches.

| Parameter | Intramolecular Heck Reaction | Larock Indole Synthesis | Sonogashira Coupling & Cyclization |

| Primary Starting Materials | N-allyl-2-bromo-4-fluoroaniline | 4-Fluoro-2-iodoaniline, Propyne | 4-Fluoro-2-iodoaniline, Propargyl alcohol |

| Typical Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Palladium(II) Acetate (Pd(OAc)₂) | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) / Copper(I) Iodide (CuI) |

| Typical Ligand | Buchwald-type phosphine (e.g., XPhos) | Triphenylphosphine (PPh₃) | Triphenylphosphine (PPh₃) |

| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) | Triethylamine (Et₃N) |

| Solvent | Toluene | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) / Triethylamine (Et₃N) |

| Typical Temperature | 80 - 110 °C | 100 °C | Room Temperature to 60 °C |

| Typical Reaction Time | 12 - 24 hours | 12 - 24 hours | 2 - 12 hours |

| Anticipated Yield | 60 - 80% | 70 - 90% | 65 - 85% |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental procedures for each of the discussed synthetic routes. These protocols are based on well-established methodologies and can be adapted and optimized for specific laboratory conditions.

Route 1: Intramolecular Heck Reaction

The intramolecular Heck reaction provides a direct approach to the indole core through the cyclization of a suitably substituted N-allylaniline.[2]

Step 1: Synthesis of N-allyl-2-bromo-4-fluoroaniline

-

In a round-bottom flask, dissolve 2-bromo-4-fluoroaniline (1.0 equivalent) in acetonitrile.

-

Add potassium carbonate (2.0 equivalents) and allyl bromide (1.2 equivalents).

-

Stir the mixture vigorously at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the inorganic solids by filtration and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure N-allyl-2-bromo-4-fluoroaniline.

Step 2: Palladium-Catalyzed Intramolecular Heck Cyclization

-

To a dry Schlenk flask, add N-allyl-2-bromo-4-fluoroaniline (1.0 equivalent), palladium(II) acetate (5 mol%), and XPhos (10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene and potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 6-fluoro-2-methyl-1H-indole.

Route 2: Larock Indole Synthesis

The Larock indole synthesis is a powerful heteroannulation reaction between a 2-haloaniline and a disubstituted alkyne.[3][4]

-

To a dry Schlenk flask, add 4-fluoro-2-iodoaniline (1.0 equivalent), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous N,N-dimethylformamide (DMF).

-

Introduce propyne gas into the reaction vessel (a balloon filled with propyne is a convenient method).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to yield the final product.

Route 3: Sonogashira Coupling and Subsequent Cyclization

This two-step approach involves an initial Sonogashira coupling to form a key intermediate, which then undergoes cyclization to the indole ring.[5]

Step 1: Sonogashira Coupling of 4-Fluoro-2-iodoaniline with Propargyl Alcohol

-

To a flame-dried Schlenk flask, add 4-fluoro-2-iodoaniline (1.0 equivalent), dichlorobis(triphenylphosphine)palladium(II) (3 mol%), and copper(I) iodide (6 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N).

-

Add propargyl alcohol (1.2 equivalents) dropwise to the stirring solution.

-

Stir at room temperature for 2-4 hours.

-

Filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate and purify by flash column chromatography to isolate the 2-alkynyl aniline intermediate.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

-

Dissolve the purified 2-alkynyl aniline from the previous step in a high-boiling polar aprotic solvent such as DMF.

-

Add a palladium catalyst, for instance, palladium(II) chloride (5-10 mol%).

-

Heat the reaction mixture to promote the intramolecular cyclization. The optimal temperature and reaction time should be determined by monitoring the reaction (e.g., by TLC or LC-MS).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry, concentrate, and purify the crude product by column chromatography to obtain 6-fluoro-2-methyl-1H-indole.

Visualized Workflows and Mechanisms

To further clarify the synthetic strategies, the following diagrams illustrate the workflows and underlying catalytic cycles.

Logical Flow of Synthetic Decisions

Caption: Decision-making framework for selecting a synthetic route.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling```dot

Caption: Step-by-step workflow for the Larock indole synthesis.

References

- 1. Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 6-fluoro-2-methyl-1H-indole

This technical guide provides a detailed overview of the spectroscopic data for 6-fluoro-2-methyl-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and drug development.[1] The inclusion of a fluorine atom can notably alter the pharmacological properties of molecules, including their metabolic stability and binding affinity.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Molecular Structure and Properties

6-fluoro-2-methyl-1H-indole is an organic compound with the molecular formula C₉H₈FN and a molecular weight of 149.17 g/mol .[2] It features a fluorine atom at the sixth position and a methyl group at the second position of the indole ring.[2]

Chemical Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for 6-fluoro-2-methyl-1H-indole, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data for 6-fluoro-2-methyl-1H-indole are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.82 | br s | - | 1H, NH |

| 7.43 | dd | 8.6, 5.4 | 1H |

| 6.98 | dd | 9.6, 2.2 | 1H |

| 6.87 | td | 9.8, 8.6 | 1H |

| 6.22 | s | - | 1H |

| 2.44 | s | - | 3H, CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 159.3 | d | 235.9 | C-F |

| 135.9 | d | 12.3 | Aromatic C |

| 135.4 | d | 2.5 | Aromatic C |

| 125.5 | s | - | Aromatic C |

| 120.1 | d | 9.9 | Aromatic C |

| 108.0 | d | 24.1 | Aromatic C |

| 100.3 | s | - | Aromatic C |

| 96.8 | d | 26.2 | Aromatic C |

| 13.7 | s | - | CH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]

| Chemical Shift (δ) ppm |

| -121.75 |

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3400 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2960, 2870 | Methyl C-H stretch |

| 1580, 1500 | Aromatic C=C stretch |

| 1190 | C-F stretch |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 5: Mass Spectrometric Data for 6-fluoro-2-methyl-1H-indole [2]

| m/z | Assignment |

| 149 | [M]⁺ (Molecular Ion) |

| 134 | [M-CH₃]⁺ |

| 129 | [M-HF]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of 6-fluoro-2-methyl-1H-indole is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2][3]

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak.

-

¹⁹F NMR: The spectrum is recorded to observe the fluorine signal, with chemical shifts referenced to an appropriate standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a KBr pellet method, where a small amount of the solid sample is ground with potassium bromide and pressed into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

-

Ionization: Electron ionization (EI) is a common method for generating ions from the sample molecules.[2]

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 6-fluoro-2-methyl-1H-indole.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 6-fluoro-2-methyl-1H-indole.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 6-fluoro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Fluoro-2-methyl-1H-indole is a fluorinated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis and characterization of fluorinated indoles are of considerable interest in the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural determination of organic molecules. This guide focuses on the principles and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to 6-fluoro-2-methyl-1H-indole.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of a published and assigned spectrum for 6-fluoro-2-methyl-1H-indole, the following tables summarize the predicted chemical shifts (δ) and key coupling constants (J). These predictions are based on the analysis of structurally similar compounds, including 6-fluoro-3-methyl-1H-indole and 6-fluoroindole. The numbering convention used for the indole ring is shown in Figure 1.

Figure 1. Structure and numbering of 6-fluoro-2-methyl-1H-indole.

Figure 1. Structure and numbering of 6-fluoro-2-methyl-1H-indole.

Table 1: Predicted ¹H NMR Spectral Data for 6-fluoro-2-methyl-1H-indole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (H1) | 8.0 - 8.5 | br s | - | Broad singlet, chemical shift is solvent and concentration dependent. |

| CH₃ (on C2) | 2.3 - 2.5 | s | - | Singlet, characteristic of a methyl group on an aromatic ring. |

| H3 | 6.1 - 6.3 | s or d | ~1-2 Hz (coupling to NH) | May appear as a narrow singlet or a small doublet due to coupling with the NH proton. |

| H4 | 7.4 - 7.6 | dd | J(H4,H5) ≈ 8.5 Hz, J(H4,F) ≈ 5.5 Hz | Doublet of doublets due to ortho coupling with H5 and a longer-range coupling to fluorine. |

| H5 | 6.8 - 7.0 | td | J(H5,H4) ≈ 8.5 Hz, J(H5,H7) ≈ 2.0 Hz, J(H5,F) ≈ 9.0 Hz | Triplet of doublets due to coupling with H4, H7, and F. |

| H7 | 7.0 - 7.2 | dd | J(H7,F) ≈ 10.0 Hz, J(H7,H5) ≈ 2.0 Hz | Doublet of doublets due to ortho coupling to fluorine and meta coupling to H5. |

Table 2: Predicted ¹³C NMR Spectral Data for 6-fluoro-2-methyl-1H-indole

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} with C-F coupling) | Coupling Constant (J, Hz) | Notes |

| C2 | 137 - 140 | d | J(C2,F) ≈ 3-5 Hz | Long-range coupling to fluorine. |

| C3 | 99 - 102 | s | - | |

| C3a | 128 - 131 | d | J(C3a,F) ≈ 3-5 Hz | Long-range coupling to fluorine. |

| C4 | 121 - 124 | d | J(C4,F) ≈ 4-6 Hz | Long-range coupling to fluorine. |

| C5 | 108 - 111 | d | J(C5,F) ≈ 25 Hz | Significant coupling to fluorine. |

| C6 | 158 - 162 | d | J(C6,F) ≈ 240 Hz | Large, direct coupling to fluorine. |

| C7 | 97 - 100 | d | J(C7,F) ≈ 25 Hz | Significant coupling to fluorine. |

| C7a | 135 - 138 | d | J(C7a,F) ≈ 12 Hz | Significant coupling to fluorine. |

| CH₃ | 13 - 15 | s | - |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of 6-fluoro-2-methyl-1H-indole, the following experimental protocols are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition

-

Spectrometer: Use a spectrometer with a proton frequency of 400 MHz or higher for better signal dispersion.

-

Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments) is typically used.

-

Spectral Width: Set the spectral width to cover a range of approximately 0 to 10 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire 16 to 64 scans depending on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition

-

Spectrometer: The same spectrometer as for ¹H NMR can be used.

-

Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., zgpg30 on Bruker instruments) is recommended to enhance signal-to-noise.

-

Spectral Width: Set a spectral width of approximately 0 to 160 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is recommended.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

Visualization of NMR Analysis Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for NMR analysis and the logical relationships in interpreting the spectral data.

Physical properties of 6-fluoro-2-methyl-1H-indole (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the indole scaffold can modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the known physical properties of 6-fluoro-2-methyl-1H-indole, specifically its melting and boiling points, along with detailed, standardized experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers utilizing this compound as a key building block in the synthesis of novel therapeutic agents.[1]

Physical Properties

The physical state of 6-fluoro-2-methyl-1H-indole at room temperature is a white to pale yellow solid.[1] Quantitative data regarding its melting and boiling points have been reported across various sources, with some variability. A summary of these reported values is presented below for comparative analysis.

Data Presentation

| Physical Property | Reported Value | Conditions |

| Melting Point | 80-85 °C | Not specified |

| 100 °C | Not specified | |

| Boiling Point | 245-247 °C | Not specified |

| 269 °C | Not specified | |

| 269.2 °C | at 760 mmHg |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of crystalline organic compounds such as 6-fluoro-2-methyl-1H-indole. These protocols are based on established capillary methods.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For pure substances, this transition occurs over a narrow temperature range. The capillary method is a standard and widely accepted technique for determining the melting point of a solid organic compound.[3][4]

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded to define the melting range. A narrow melting range is indicative of high purity.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or temperature sensor

Procedure:

-

Sample Preparation: Ensure the 6-fluoro-2-methyl-1H-indole sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid using a mortar and pestle.[4]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample column of 2-3 mm in height is typically sufficient.

-

Apparatus Setup: Place the packed capillary tube into the heating block or oil bath of the melting point apparatus, ensuring the sample is positioned adjacent to the thermometer bulb or temperature sensor for accurate reading.

-

Heating and Observation:

-

For a preliminary, rapid determination, heat the sample at a faster rate to approximate the melting point.

-

For an accurate determination, allow the apparatus to cool and then begin heating again at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting range is reported as T1-T2.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] For small quantities of a liquid, the boiling point can be determined using a micro-method with a fusion tube and an inverted capillary tube.

Principle: A small amount of the liquid is heated in a fusion tube containing an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes as a stream of bubbles. When the heating is stopped, the liquid will cool, and its vapor pressure will decrease. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[7][8]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Fusion tube (small test tube)

-

Capillary tube (sealed at one end)

-

Calibrated thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid sample (in this case, molten 6-fluoro-2-methyl-1H-indole) into a fusion tube.

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a Thiele tube or place it in an aluminum heating block.

-

Heating: Gently and slowly heat the apparatus.[8] As the temperature rises, a stream of air bubbles will begin to emerge from the open end of the capillary tube.

-

Observation and Data Recording: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample. Record this temperature. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[6]

Visualizations

Logical Workflow: Synthesis of 6-Fluoro-2-methyl-1H-indole

The Fischer indole synthesis is a common and versatile method for preparing indole derivatives.[1] The following diagram illustrates the logical workflow for the synthesis of 6-fluoro-2-methyl-1H-indole via this method.

Caption: Logical workflow for the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole.

Conceptual Pathway: Role in Drug Development

6-Fluoro-2-methyl-1H-indole serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Furthermore, indole derivatives have been identified as potential inhibitors of cytochrome P450 (CYP) enzymes, which are critical in drug metabolism.[1][9] This conceptual diagram illustrates its role in the drug development pipeline and its potential interaction with metabolic pathways.

References

- 1. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. thinksrs.com [thinksrs.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. store.astm.org [store.astm.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Redirecting [linkinghub.elsevier.com]

A Technical Guide to 6-Fluoro-2-methyl-1H-indole for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-fluoro-2-methyl-1H-indole, a key building block in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, synthesis protocols, and its role in relevant biological pathways, with a focus on applications in cancer research.

Commercial Availability

6-Fluoro-2-methyl-1H-indole is readily available from a variety of commercial suppliers, facilitating its use in research and development. Purity levels are typically high, ensuring the reliability of experimental results. The following table summarizes the availability from several key suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | CIAH987EAEA9 | 97% | Custom |

| Smolecule | S727403 | >98% (or refer to COA) | 1g, 5g, 10g |

| Simson Pharma Limited | - | High Quality (COA provided) | Inquire |

| ChemicalBook | CB7501612 | ≥98% | 1g, 5g, 25g, 100g, 500g |

| BLD Pharm | - | - | Inquire |

| Ambeed | 40311-13-5 | >98.0% | 1g, 5g, 10g, 25g |

| Santa Cruz Biotechnology | sc-270830 | - | 1g, 5g |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of 6-fluoro-2-methyl-1H-indole is essential for its application in research.

| Property | Value | Reference |

| Molecular Formula | C₉H₈FN | [1][2] |

| Molecular Weight | 149.16 g/mol | [1][2] |

| CAS Number | 40311-13-5 | [1] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 100 °C | [3][4] |

| Boiling Point | 269 °C at 760 mmHg | [3][4] |

| Solubility | Soluble in organic solvents | |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.82 (br s, 1H, NH), 7.43 (dd, J = 8.6, 5.4 Hz, 1H), 6.98 (dd, J = 9.6, 2.2 Hz, 1H), 6.87 (td, J = 9.8, 8.6 Hz, 1H), 6.22 (s, 1H), 2.44 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 159.3 (d, J = 235.9 Hz), 135.9 (d, J = 12.3 Hz), 135.4 (d, J = 2.5 Hz), 125.5 (s), 120.1 (d, J = 9.9 Hz), 108.0 (d, J = 24.1 Hz), 100.3 (s), 96.8 (d, J = 26.2 Hz), 13.7 (s) | [1] |

| ¹⁹F NMR (CDCl₃, 470 MHz) δ | -121.75 | [1] |

| Mass Spectrometry (MS) | Molecular Ion: m/z 149 [M]⁺. Base Peak: m/z 134 [M-CH₃]⁺. Characteristic Fragments: m/z 129 [M-HF]⁺, m/z 77 [C₆H₅]⁺.[1] | |

| Infrared (IR) cm⁻¹ | 3400 (NH stretch), 3100-3000 (aromatic CH), 2960, 2870 (methyl CH), 1580, 1500 (aromatic CC), 1190 (CF stretch) | [1] |

Experimental Protocols

Synthesis of 6-Fluoro-2-methyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[5] The following protocol is a representative procedure for the synthesis of 6-fluoro-2-methyl-1H-indole.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)[5][6]

-

Ethanol or acetic acid[6]

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Hydrazone Formation:

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.[6]

-

Add acetone (1.1 eq) to the solution.[6]

-

Stir the mixture at room temperature for 1-2 hours. The formation of the 4-fluorophenylhydrazone of acetone may be observed as a precipitate.[6]

-

The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.[6]

-

-

Cyclization:

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate to a pH of 7-8.[6]

-

Extract the product with ethyl acetate (3 x 50 mL).[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 6-fluoro-2-methyl-1H-indole.[6]

-

Quality Control by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for determining the purity of 6-fluoro-2-methyl-1H-indole. The following is a general protocol that can be adapted and optimized.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm and 280 nm (based on the UV-Vis absorption maxima).[1]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of 6-fluoro-2-methyl-1H-indole in acetonitrile or methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh a sample of the synthesized 6-fluoro-2-methyl-1H-indole and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing: Determine the retention time of 6-fluoro-2-methyl-1H-indole from the standard chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Applications in Drug Discovery: Targeting the Tryptophan 2,3-Dioxygenase (TDO) Pathway

6-Fluoro-2-methyl-1H-indole and its derivatives have emerged as promising scaffolds in the development of inhibitors for Tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[7] TDO is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[8][9][10] Inhibition of TDO is therefore a promising strategy in cancer immunotherapy.[7][9]

Tryptophan 2,3-Dioxygenase (TDO) Signaling Pathway in Cancer

The following diagram illustrates the Tryptophan 2,3-dioxygenase (TDO) signaling pathway and the mechanism of its inhibition by indole derivatives.

Experimental Workflow: Quality Control of 6-Fluoro-2-methyl-1H-indole

The following diagram outlines a typical experimental workflow for the quality control of synthesized 6-fluoro-2-methyl-1H-indole.

References

- 1. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]

- 2. 6-Fluoro-2-methyl-1H-indole | C9H8FN | CID 9942185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-FLUORO-2-METHYLINDOLE | 40311-13-5 [chemicalbook.com]

- 4. 6-Fluoro-2-methyl-1H-indole | 40311-13-5 [sigmaaldrich.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer: A meta-analysis and bioinformatics analysis [frontiersin.org]

- 10. Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer: A meta-analysis and bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Fluoro-2-methyl-1H-indole as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-1H-indole is a fluorinated heterocyclic compound that serves as a crucial building block in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of derivative molecules.[1] This makes it a valuable scaffold for the development of novel therapeutics, particularly in the fields of oncology and neurology. Studies have indicated that derivatives of 6-fluoro-2-methyl-1H-indole show promise as anticancer, anticonvulsant, and antifungal agents.[2] Furthermore, this intermediate is utilized in the synthesis of compounds targeting key enzymes and signaling pathways involved in various pathologies.[1][2]

These application notes provide an overview of the utility of 6-fluoro-2-methyl-1H-indole in pharmaceutical research, detailed protocols for its synthesis, and methods for evaluating the biological activity of its derivatives.

Physicochemical Properties

| Property | Value |

| CAS Number | 40311-13-5 |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 99-103 °C |

| Boiling Point | 269.2±25.0 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Applications in Drug Discovery

The 6-fluoro-2-methyl-1H-indole scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds.

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Derivatives of 6-fluoro-2-methyl-1H-indole can be designed to act as kinase inhibitors, tubulin polymerization inhibitors, or modulators of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][3][4] The fluorine substitution can enhance the binding affinity and selectivity of these compounds for their biological targets.[1]

-

Anticonvulsant Agents: The structural features of 6-fluoro-2-methyl-1H-indole make it an attractive scaffold for the development of novel anticonvulsant drugs. Modifications of the indole ring can lead to compounds with potent activity in preclinical models of epilepsy.

-

Other Therapeutic Areas: The unique electronic properties of the fluorinated indole ring can be exploited to develop agents for a variety of other diseases, including fungal infections and neurological disorders.

Data Presentation: Biological Activity of Indole Derivatives

While specific quantitative data for derivatives of 6-fluoro-2-methyl-1H-indole is emerging, the following tables present representative data for analogous indole derivatives to illustrate the potential of this chemical scaffold.

Table 1: Anticancer Activity of Indole Derivatives (IC₅₀ values)

| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Indole-Thiophene Complex (6a) | HT29 (Colon Cancer) | 0.05 | Doxorubicin | - |

| Indole-Thiophene Complex (6b) | HepG2 (Liver Cancer) | 0.08 | Doxorubicin | - |

| Benzimidazole-Indole Derivative (8) | Various Cancer Cell Lines | 0.05 | - | - |

| Indole-Vinyl Sulfone Derivative (9) | Various Cancer Cell Lines | - | - | - |

| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver Cancer) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver Cancer) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

Note: The data presented are for structurally related indole derivatives and serve to demonstrate the potential for developing potent anticancer agents from the 6-fluoro-2-methyl-1H-indole scaffold. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anticonvulsant Activity of Indole Derivatives (ED₅₀ values)

| Compound Derivative | Animal Model | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) |

| Pyrrolidine-2,5-dione Derivative (53) | MES Test | 89.7 | - | - |

| Pyrrolidine-2,5-dione Derivative (60) | 6 Hz Seizure Model (32 mA) | 24.6 | - | - |

| Phenyl-glycinamide Derivative (R)-32 | MES Test | 73.9 | - | - |

| Phenyl-glycinamide Derivative (R)-32 | 6 Hz Seizure Model (32 mA) | 18.8 | - | - |

Note: The data presented are for structurally related indole derivatives and serve to demonstrate the potential for developing potent anticonvulsant agents from the 6-fluoro-2-methyl-1H-indole scaffold. ED₅₀ values represent the dose of a drug that is effective in 50% of the tested population.[5]

Experimental Protocols

Synthesis of 6-Fluoro-2-methyl-1H-indole

Two common methods for the synthesis of substituted indoles are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. A specific example of reductive cyclization is also provided.

Protocol 1: Leimgruber-Batcho Indole Synthesis (Adapted for 6-Fluoro-2-methyl-1H-indole)

This method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.

-

Step 1: Formation of the Enamine

-

To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

-

-

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethyl acetate, ethanol).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Carry out the hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until hydrogen uptake ceases.

-

Alternatively, the reduction can be performed using iron powder in acetic acid by heating the mixture to approximately 100°C for 1-2 hours.

-

After the reaction is complete, filter the mixture through Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-fluoro-2-methyl-1H-indole.

-

Protocol 2: Fischer Indole Synthesis (Adapted for 6-Fluoro-2-methyl-1H-indole)

This classic method involves the reaction of a substituted phenylhydrazine with a ketone.

-

Step 1: Formation of the Hydrazone

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add acetone (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

The hydrazone can be isolated by filtration or the reaction mixture can be used directly in the next step.

-

-

Step 2: Indolization

-

To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

-

Heat the reaction mixture to a temperature between 80-150 °C for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-fluoro-2-methyl-1H-indole.

-

Protocol 3: Reductive Cyclization of 1-(4-fluoro-2-nitrophenyl)propan-2-one

-

In a stainless steel autoclave, combine 1-(4-fluoro-2-nitrophenyl)propan-2-one (1.0 g, 5.1 mmol), triruthenium tricarbonyl (130 mg, 4 mol%), 2,2'-bipyridine (397 mg), and toluene (40 g).

-

React the mixture under a nitrogen atmosphere at an elevated temperature and pressure.

-

After the reaction is complete, analyze the reaction solution by high-performance liquid chromatography (HPLC) to confirm the conversion of the starting material.

-

The product, 6-fluoro-2-methylindole, can be isolated and purified by standard chromatographic techniques. A reported yield for this reaction is 97.0%.

Biological Evaluation Protocols

Protocol 4: In Vitro Anticancer Activity - MTT Assay

This assay assesses the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for 2 hours on a shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Signaling Pathways and Visualizations

Derivatives of indole compounds have been shown to modulate various signaling pathways involved in cancer progression. A key pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and regulates cell survival, proliferation, and growth.[3][6]

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

Caption: General workflow for the synthesis of 6-fluoro-2-methyl-1H-indole.

Caption: Experimental workflow for the MTT cell viability assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Versatile 6-fluoro-2-methyl-1H-indole Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2-methyl-1H-indole core is a privileged scaffold in medicinal chemistry, offering a strategic starting point for the development of novel therapeutics. The incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position of the indole ring provides a unique combination of properties that can enhance the pharmacological profile of drug candidates. This document provides detailed application notes, experimental protocols, and data on the use of this scaffold in drug discovery, with a focus on its application in oncology.

Introduction to the 6-fluoro-2-methyl-1H-indole Scaffold

The indole ring system is a common feature in a multitude of biologically active compounds, including neurotransmitters and alkaloids. In drug design, the strategic modification of the indole core can lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties. The 6-fluoro-2-methyl-1H-indole scaffold is of particular interest for several reasons:

-

Metabolic Stability: The fluorine atom at the 6-position can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[1][2]

-

Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]

-

Modulation of Binding Affinity: The electronic properties of the fluorine atom can influence the binding affinity of the molecule to its biological target.[1]

-

Structural Rigidity and Conformation: The methyl group at the 2-position can introduce a degree of steric hindrance and influence the preferred conformation of the molecule, potentially leading to increased selectivity for the target protein.

These properties make the 6-fluoro-2-methyl-1H-indole scaffold a valuable building block for the synthesis of a diverse range of therapeutic agents, including those targeting cancer, neurological disorders, and infectious diseases.[3][4]

Application in Anticancer Drug Discovery

Derivatives of the 6-fluoro-2-methyl-1H-indole scaffold have shown promise as potent anticancer agents. One notable area of investigation is the development of kinase inhibitors, particularly those targeting pathways crucial for tumor growth and angiogenesis.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. While specific VEGFR-2 inhibitors directly derived from the 6-fluoro-2-methyl-1H-indole scaffold are not extensively reported in publicly available literature, the closely related 4-fluoro-2-methyl-1H-indol-5-amine has been utilized in the synthesis of potent VEGFR-2 inhibitors. This suggests that the 6-fluoro-2-methyl-1H-indole core is a highly relevant scaffold for the design of novel VEGFR-2 inhibitors.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the mechanism of its inhibition.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Quantitative Data for a Closely Related Anticancer Compound

While specific quantitative data for a drug candidate directly derived from the 6-fluoro-2-methyl-1H-indole scaffold is limited in the public domain, a study on indole-chalcone derivatives provides valuable insights. The following table summarizes the in vitro cytotoxic activity of a compound featuring a 6-fluoro-1H-indole moiety, which is structurally very similar to the target scaffold.

| Compound ID | Structure | Cell Line | GI₅₀ (µM) |

| FC116 Analog | (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HCT-116/L (Oxaliplatin-resistant colorectal cancer) | 0.02 |

Note: Data is for a closely related analog and serves as a representative example of the potential potency of compounds derived from a 6-fluoroindole scaffold.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 6-fluoro-2-methyl-1H-indole scaffold and for key biological assays to evaluate the anticancer activity of its derivatives.

Synthesis of 6-fluoro-2-methyl-1H-indole

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis. The following is a general protocol that can be adapted for the synthesis of 6-fluoro-2-methyl-1H-indole.

Caption: Workflow for Fischer Indole Synthesis.

Protocol: Fischer Indole Synthesis

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Add acetone (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.

-

-

Cyclization:

-

To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.

-

Heat the reaction mixture to 80-100 °C for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

-

Neutralize the mixture with a suitable base (e.g., 10% sodium hydroxide solution) until pH 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 6-fluoro-2-methyl-1H-indole.

-

In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of compounds against VEGFR-2.

Caption: Workflow for a VEGFR-2 Kinase Assay.

Protocol: VEGFR-2 Kinase Assay

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Prepare the kinase reaction mixture containing VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and kinase buffer.

-

-

Assay Procedure:

-

Add the kinase reaction mixture to the wells of a 96-well plate.

-

Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding recombinant human VEGFR-2 enzyme to all wells except the negative control.

-

Incubate the plate at 30 °C for 45 minutes.

-

-

Detection:

-

After incubation, add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

Caption: Workflow for an MTT Cell Viability Assay.

Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37 °C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

The 6-fluoro-2-methyl-1H-indole scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique physicochemical properties, conferred by the fluorine and methyl substituents, can be leveraged to design compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in these application notes provide a framework for researchers to explore the potential of this versatile scaffold in medicinal chemistry, particularly in the discovery of new anticancer drugs. Further investigation into derivatives of this scaffold is warranted to unlock its full therapeutic potential.

References

Applications of 6-Fluoro-2-methyl-1H-indole in Drug Discovery: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The fluorinated indole scaffold, particularly 6-fluoro-2-methyl-1H-indole, represents a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position of the indole ring can significantly enhance the pharmacological properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This has led to the exploration of 6-fluoro-2-methyl-1H-indole as a versatile building block for the synthesis of novel therapeutic agents with potential applications in oncology, neurology, and infectious diseases.[3]

This document provides detailed application notes on the use of 6-fluoro-2-methyl-1H-indole in drug discovery, focusing on its application in the development of anticancer agents. It includes quantitative data for a representative compound, detailed experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Application in Anticancer Drug Discovery

Derivatives of 6-fluoro-2-methyl-1H-indole have shown promise as potent anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics.[3]

Microtubule-Targeting Agents

One notable application of the fluorinated indole scaffold is in the development of microtubule-targeting agents. These compounds interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. While specific data for a 6-fluoro-2-methyl-1H-indole derivative is not available, a closely related indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), which features a 6-fluoroindole moiety, has demonstrated potent anticancer activity by targeting microtubules.

The following table summarizes the in vitro cytotoxic activity of the 6-fluoroindole-chalcone derivative FC116 against colorectal cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |

| FC116 | HCT116 (human colorectal carcinoma) | 4.52 | 5-Fluorouracil | >10,000 |

| FC116 | CT26 (murine colorectal carcinoma) | 18.69 | 5-Fluorouracil | 2,500 |

Data extracted from a study on indole-chalcone-based compounds targeting tubulin.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-methyl-1H-indole

This protocol describes a general method for the synthesis of the 6-fluoro-2-methyl-1H-indole scaffold using the Fischer indole synthesis.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Acetone

-

Ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

A mixture of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol is stirred at room temperature for 1 hour to form the corresponding hydrazone.

-

The solvent is removed under reduced pressure.

-

The crude hydrazone is slowly added to pre-heated concentrated sulfuric acid at 100°C.

-

The reaction mixture is heated at 100°C for 30 minutes.

-

After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-fluoro-2-methyl-1H-indole.

Protocol 2: Synthesis of a 6-Fluoro-2-methyl-1H-indole Chalcone Derivative (General Procedure)

This protocol outlines the synthesis of a chalcone derivative from the 6-fluoro-2-methyl-1H-indole scaffold.

Materials:

-

6-Fluoro-2-methyl-1H-indole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride

-